molecular formula C17H25N3S2 B11632870 2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11632870
M. Wt: 335.5 g/mol
InChI Key: VNMJXFFOEBNDIV-UHFFFAOYSA-N
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Description

2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a hexylsulfanyl group, a methyl group, and a tetrahydrobenzothieno ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of the thienopyrimidine core. This can be achieved by reacting 4-chlorothieno[3,2-d]pyrimidine with the desired amine in a solvent mixture of tetrahydrofuran and 2-propanol, with a catalytic amount of hydrochloric acid, at elevated temperatures (around 70°C) for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the tetrahydrobenzothieno ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hexylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine exerts its effects involves its interaction with molecular targets such as cytochrome bd oxidase. This enzyme is crucial for the energy metabolism of Mycobacterium tuberculosis, and inhibition of this enzyme can lead to ATP depletion and bacterial cell death . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is unique due to the presence of the hexylsulfanyl group and the specific arrangement of its functional groups

Properties

Molecular Formula

C17H25N3S2

Molecular Weight

335.5 g/mol

IUPAC Name

2-hexylsulfanyl-5-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H25N3S2/c1-3-4-5-6-10-21-17-19-15(18)14-13-11(2)8-7-9-12(13)22-16(14)20-17/h11H,3-10H2,1-2H3,(H2,18,19,20)

InChI Key

VNMJXFFOEBNDIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NC(=C2C3=C(CCCC3C)SC2=N1)N

Origin of Product

United States

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